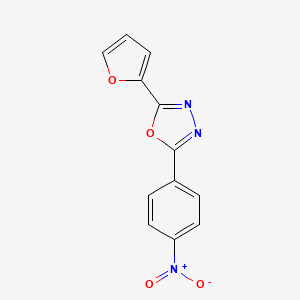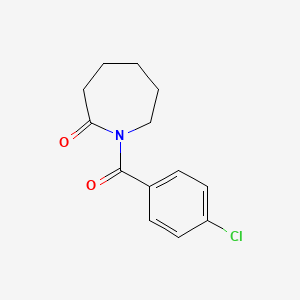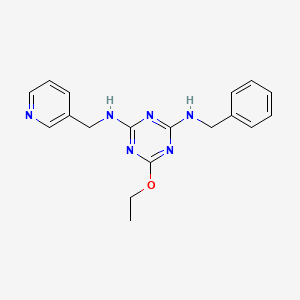![molecular formula C20H23NO2 B5506331 N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5506331.png)
N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide” is a compound of interest due to its structural complexity and potential for diverse chemical reactions and properties. The molecule consists of a biphenyl group, which is known for its stability and presence in various pharmacologically active compounds, linked to a cyclopentyl ring through an acetamide moiety, suggesting a balance between lipophilic and hydrophilic properties.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including enantio- and diastereoselective syntheses. For example, the synthesis of N-[(1R, 2R, 3R, 4R)-2, 3-diacetoxy-4-(acetoxymethyl)cyclopentyl]-acetamide, a synthetic intermediate, is achieved through enzyme-catalyzed asymmetric hydrolysis followed by functional group modification (Norimine et al., 1998). Such methodologies might be adaptable for synthesizing the target compound, indicating the importance of precise control over stereochemistry and functional group placement.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for understanding their chemical behavior and potential applications. For instance, crystal structure analysis of similar compounds reveals specific conformational preferences and intermolecular interactions, which are significant for predicting the behavior of “N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide” (Ghazzali et al., 2012). Such analyses are essential for rationalizing the physical and chemical properties of the compound.
Chemical Reactions and Properties
Acetamide derivatives participate in various chemical reactions, offering a versatile platform for chemical synthesis. For example, cyclization reactions of N-arylidene acetamides lead to the formation of complex heterocyclic structures (Nguyen et al., 2016). These reactions highlight the reactive nature of such compounds, suggesting potential pathways for modifying “N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide”.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of acetamide derivatives are influenced by their molecular structure. While specific data for “N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide” are not available, related compounds exhibit distinct physical characteristics determined through X-ray crystallography and NMR spectroscopy, which are crucial for their application in various fields (Zhou & Shu, 2002).
Applications De Recherche Scientifique
Cellular Mechanisms and Bioactive Metabolites
- Cellular Mechanisms of Acetaminophen : This study explores acetaminophen's effects on cyclo-oxygenase activity, suggesting a mechanism not directly involving cyclo-oxygenase-3 but rather an influence on the enzyme's oxidation state. This insight into drug interaction with cyclo-oxygenase could be relevant for compounds with similar modes of action (Lucas et al., 2005).
- Bioactive Metabolites Formation : Research on acetaminophen metabolism in the nervous system shows the formation of a potent TRPV1 agonist through conjugation with arachidonic acid. Understanding such metabolic pathways can inform the study of similar compounds (Högestätt et al., 2005).
Chemical Synthesis and Reaction Mechanisms
- Chemoselective Acetylation : A study on the chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, highlighting a method for synthesizing intermediates for antimalarial drugs. This example of targeted chemical modification could be applicable to synthesizing derivatives of the compound (Magadum & Yadav, 2018).
Drug Metabolism and Hepatotoxicity
- Mechanisms of Acetaminophen-induced Liver Injury : Discusses the cellular and extracellular events involved in acetaminophen hepatotoxicity, providing insights into potential therapeutic interventions for similar compounds causing oxidative stress (Yan et al., 2018).
Immunological Activity
- Immunologically Active Carbocyclic Muramyl Dipeptide Analogue : Describes a carbocyclic MDP analogue showing immunomodulatory effects. This research might suggest potential immunological applications for structurally related compounds (Kikelj et al., 1998).
Propriétés
IUPAC Name |
N-cyclopentyl-2-[4-(4-methylphenyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-15-6-8-16(9-7-15)17-10-12-19(13-11-17)23-14-20(22)21-18-4-2-3-5-18/h6-13,18H,2-5,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMBBZJTQVBCAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6164136 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]carbonothioyl}morpholine](/img/structure/B5506255.png)
![4-hydroxy-6-[(3-methoxybenzyl)thio]-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5506259.png)
![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)
![2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)


![2-(5-methyl-3-isoxazolyl)-1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}piperidine](/img/structure/B5506304.png)
![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)
methanone](/img/structure/B5506318.png)

![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)

![4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)